Monatepil

Descripción general

Descripción

Métodos De Preparación

The synthesis of Monatepil was first disclosed in patents filed by Dainippon Pharmaceutical . The synthetic route involves the following steps:

- The amino group of dihydrodibenzothiepin is reacted with the acid chloride of 4-chlorobutyric acid to form an amide.

- This amide is then used to alkylate para-fluorophenylpiperazine, yielding this compound .

Análisis De Reacciones Químicas

Oxidation Reactions

Monatepil undergoes oxidation under controlled conditions, forming hydroxylated derivatives. These reactions are critical for modifying its pharmacological properties.

| Reaction Type | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄) | Hydroxylated derivatives | Oxidation occurs at the sulfur atom in the dibenzothiepine moiety. |

| Hydrogen peroxide (H₂O₂) | Products retain the core structure but exhibit altered receptor-binding affinity. |

Reduction Reactions

Reduction reactions modify functional groups, enhancing stability or altering biological activity.

| Reaction Type | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Reduction | Lithium aluminum hydride (LiAlH₄) | Dehydrogenated derivatives | Reduction of the amide group yields intermediates for further functionalization. |

Substitution Reactions

Substitution reactions enable structural diversification, particularly at the piperazine and dibenzothiepine moieties.

Reaction Mechanisms and Environmental Influences

-

pH Sensitivity : Reactions are optimized at neutral pH to prevent degradation of the dibenzothiepine core.

-

Temperature : Elevated temperatures (80–100°C) accelerate substitution and alkylation steps .

-

Solvents : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates.

Key Research Findings

Aplicaciones Científicas De Investigación

Scientific Research Applications

Monatepil's applications span various fields, including:

- Cardiovascular Medicine : Explored for its potential in treating hypertension and related cardiovascular conditions.

- Lipid Metabolism : Investigated for its effects on plasma lipid levels and LDL receptor activity.

- Ophthalmology : Studied for its efficacy in managing ocular hypertension.

Table 1: Summary of Scientific Research Applications

Cardiovascular Effects

A multicenter trial in Japan assessed this compound's efficacy as both monotherapy and in combination therapy. Results indicated significant reductions in blood pressure and improvements in cardiovascular health markers, positioning this compound as a promising candidate for antihypertensive therapy .

Lipid-Lowering Effects

In a study involving cholesterol-fed Japanese monkeys, this compound was administered at a dose of 30 mg/kg daily for six months. The compound effectively suppressed cholesterol elevation in the aorta and reduced atherogenic areas, highlighting its dual role as an antihypertensive and antiatherosclerotic agent .

Ocular Hypertension Management

This compound's effects on ocular hypertension were evaluated in rabbits. The study found that topically applied this compound (1%) did not exhibit adverse effects while significantly lowering intraocular pressure . This suggests its potential utility in treating conditions like glaucoma.

Mecanismo De Acción

Monatepil exerts its effects through a dual mechanism:

Calcium Channel Blockade: It inhibits the influx of extracellular calcium ions through voltage-dependent calcium channels, reducing vascular smooth muscle contraction and lowering blood pressure.

Alpha-1 Adrenergic Receptor Antagonism: By blocking alpha-1 adrenergic receptors, this compound reduces vasoconstriction, further contributing to its antihypertensive effects.

Comparación Con Compuestos Similares

Monatepil is unique due to its dual mechanism of action. Similar compounds include:

Nitrendipine: Another calcium channel blocker, but without alpha-1 adrenergic receptor blocking activity.

Prazosin: An alpha-1 adrenergic receptor antagonist, but without calcium channel blocking properties.

This compound’s combination of calcium channel blockade and alpha-1 adrenergic receptor antagonism makes it particularly effective in managing hypertension with fewer side effects compared to single-mechanism drugs .

Actividad Biológica

Monatepil is a novel calcium antagonist that exhibits unique pharmacological properties, including alpha-1 adrenoceptor blocking activity. This compound has garnered attention for its potential antihypertensive, antiatherosclerotic, and lipid-lowering effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

This compound functions primarily as a calcium channel blocker, which helps in the relaxation of vascular smooth muscle and subsequent vasodilation, leading to reduced blood pressure. Additionally, its alpha-1 adrenoceptor blocking activity enhances its ability to lower plasma lipid levels and reduce atherosclerosis risk.

Key Mechanisms:

- Calcium Antagonism : Inhibits calcium influx into cells, reducing vascular resistance.

- Alpha-1 Blockade : Lowers plasma lipid levels by increasing hepatic LDL receptor activity.

- ACAT Inhibition : Noncompetitively inhibits hepatic acyl-CoA:cholesterol acyltransferase (ACAT), reducing cholesterol esterification in the liver.

1. Antihypertensive Effects

In a multicenter trial involving 86 patients with mild to moderate hypertension, this compound significantly reduced both systolic and diastolic blood pressure without affecting heart rate. The treatment group exhibited notable decreases in total cholesterol and low-density lipoprotein (LDL) levels compared to controls treated with nitrendipine .

2. Lipid-Lowering Effects

In studies conducted on monkeys fed a high-cholesterol diet, this compound at a dosage of 30 mg/kg/day for six months demonstrated:

- Reduction in Atherogenic Areas : Histological examinations revealed less foam cell aggregation in the aorta and coronary arteries.

- Cholesterol Suppression : Prevented increases in total cholesterol and LDL while maintaining high-density lipoprotein (HDL) levels .

Data Summary

Case Study 1: Hypertensive Patients

In a randomized controlled trial involving hypertensive patients, this compound was administered over 12 weeks. Results indicated significant decreases in LDL cholesterol and apolipoprotein B levels, suggesting favorable effects on lipid metabolism alongside antihypertensive benefits .

Case Study 2: Atherosclerosis Model

Monkeys treated with this compound showed a marked reduction in the development of atherosclerotic lesions when compared to control groups receiving standard diets. The study highlighted the compound's potential for preventing cardiovascular diseases through its dual action on blood pressure and lipid profiles .

Propiedades

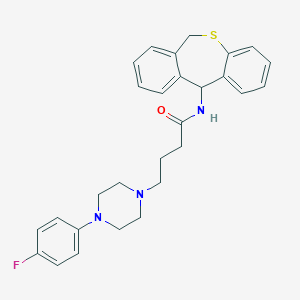

IUPAC Name |

N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30FN3OS/c29-22-11-13-23(14-12-22)32-18-16-31(17-19-32)15-5-10-27(33)30-28-24-7-2-1-6-21(24)20-34-26-9-4-3-8-25(26)28/h1-4,6-9,11-14,28H,5,10,15-20H2,(H,30,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFNRNNUZFPVBSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCC(=O)NC2C3=CC=CC=C3CSC4=CC=CC=C24)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30FN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048811 | |

| Record name | Monatepil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103377-41-9 | |

| Record name | Monatepil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103377-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monatepil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103377419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monatepil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONATEPIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4MMI0J7PW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.